2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Description
Properties
IUPAC Name |
2-chloro-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-8(2)4-3-10-7(9)12-5(4)11-6(8)13/h3H,1-2H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLSHVHLNFEOSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CN=C(N=C2NC1=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001165833 | |
| Record name | 2-Chloro-5,7-dihydro-5,5-dimethyl-6H-pyrrolo[2,3-d]pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001165833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638772-11-8 | |
| Record name | 2-Chloro-5,7-dihydro-5,5-dimethyl-6H-pyrrolo[2,3-d]pyrimidin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638772-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5,7-dihydro-5,5-dimethyl-6H-pyrrolo[2,3-d]pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001165833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Multi-step Synthesis via Cyclization of Precursors
This approach involves initial synthesis of a suitably substituted pyrimidine derivative, followed by cyclization to form the fused heterocycle.
| Step | Description | Conditions | References |
|---|---|---|---|
| Step 1: Synthesis of 5,5-dimethylpyrimidine intermediate | Condensation of appropriate β-dicarbonyl compounds with amidines or ureas | Reflux in ethanol or acetic acid | General heterocyclic synthesis literature |
| Step 2: Chlorination at the 2-position | Nucleophilic substitution using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) | Reflux under inert atmosphere | Similar to pyrimidine chlorination protocols |
| Step 3: Cyclization to form the fused ring | Intramolecular cyclization facilitated by heating or catalysts (e.g., Lewis acids) | Elevated temperatures (80–120°C) | Based on pyrrolo[2,3-d]pyrimidine synthesis methods |
Method B: Direct Construction via Heterocyclic Building Blocks
Alternatively, the compound can be assembled by constructing the pyrrolo[2,3-d]pyrimidine core from simpler heterocycles, such as:
- Starting with substituted pyrimidines
- Performing cyclization with pyrrole derivatives or via Mannich-type reactions
- Introducing the chlorine and methyl groups through selective halogenation and alkylation
This method often employs microwave-assisted reactions to enhance yields and reaction times.
Notable Research Findings and Data
Catalytic Halogenation
- Chlorination at the 2-position is typically achieved using reagents like POCl₃, which facilitate electrophilic substitution on the heterocycle.
- Methylation at the 5-position can be performed using methyl iodide or dimethyl sulfate under basic conditions, ensuring regioselectivity.
Cyclization Conditions
- Intramolecular cyclization often requires heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Catalysts like copper salts or Lewis acids can promote ring closure, especially in forming fused heterocycles.
Reaction Optimization
- Temperature control is critical; reactions are often carried out at 50–110°C.
- Solvent choice influences regioselectivity and yield; common solvents include ethanol, acetonitrile, and DMSO.
Data Table Summarizing Preparation Methods
| Method | Raw Materials | Key Reagents | Solvent | Catalyst | Conditions | Yield/Remarks |
|---|---|---|---|---|---|---|
| A | 5,5-dimethylpyrimidine derivatives | POCl₃ or SOCl₂ | Ethanol, acetic acid | None or Lewis acids | Reflux 80–120°C | Moderate to high yields, requires purification |
| B | Pyrimidine and pyrrole derivatives | Methyl iodide, copper salts | DMF, DMSO | Copper salts, Lewis acids | 50–110°C | High regioselectivity, microwave-assisted options |
Notes and Considerations
- Reaction Control: Precise temperature and reagent addition rates are crucial to prevent over-halogenation or side reactions.
- Purification: Crystallization, chromatography, or recrystallization are typically employed post-synthesis.
- Safety: Handling chlorinating agents like POCl₃ requires appropriate safety measures due to their corrosive nature.
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives. In vitro tests against several cancer cell lines (e.g., MCF7, A549, HCT116) have demonstrated that compounds derived from this scaffold exhibit significant anti-proliferative activity. For example:
- Compounds such as 14a , 16b , and 18b showed IC values of 1.7, 5.7, and 3.4 µg/ml against MCF7 cells, respectively, which is notably lower than that of doxorubicin (26.1 µg/ml) .
The mechanism of action involves inducing apoptosis and cell cycle arrest in cancer cells, making these compounds promising candidates for further development as anticancer agents .
Antiviral Activity
In addition to anticancer properties, certain derivatives of this compound have shown efficacy against viral infections. Specifically, compounds with chlorine substitutions have been tested for their ability to inhibit Bovine Viral Diarrhea Virus (BVDV). The presence of a trichloromethyl group at position 2 significantly enhanced antiviral activity .
Case Study 1: Anticancer Activity
A recent study synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives and evaluated their anticancer activities through molecular docking studies and structure–activity relationships (SAR). The findings indicated that specific substitutions on the pyrrolo[2,3-d]pyrimidine scaffold could lead to enhanced binding affinity to cancer targets .
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of pyrrolo[2,3-d]pyrimidine derivatives against BVDV. The study reported that the presence of specific halogenated groups led to increased antiviral efficacy under microwave-assisted conditions .
Mechanism of Action
The mechanism of action of 2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
4-Chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS 1618-36-6)
- Key Difference : Chloro substituent at position 4 instead of 2.
- 4-Chloro derivatives are often precursors for nucleophilic substitution reactions, enabling diversification at position 4 .
2-Chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one (CAS 335654-08-5)
Functional Group Modifications
2-Chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS 1638761-02-0)
- Key Difference : Dimethyl groups replaced with difluoro substituents.
- Impact : Increased electronegativity and metabolic stability due to fluorine’s inductive effect. Likely more resistant to oxidative degradation .
2-Amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one (CAS 1184915-92-1)
- Key Difference: Chloro replaced with amino group; additional methyl at position 7.
- Impact: Amino group enhances hydrogen-bonding capacity, improving target affinity. The 7-methyl group introduces steric effects that may restrict binding to certain enzymes .
Hybrid and Complex Derivatives
4-Chloro-5-fluoro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-6-ol (Synthesized in )
- Key Features : Combines chloro, fluoro, and hydroxyl groups.
- Impact: Hydroxyl group increases polarity, reducing membrane permeability but improving solubility. Potential for prodrug development .
4-Chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS 1093799-53-1)
Comparative Data Table
Research and Commercial Considerations
- Synthesis : The target compound is typically synthesized via cyclization and halogenation steps, whereas fluorinated analogs require specialized reagents like Selectfluor .
- Purity and Availability : Supplier-dependent purity (95–97%) and discontinuation of bulk quantities (e.g., 1g batches in ) may affect research scalability .
- Biological Relevance : Substituted pyrrolo[2,3-d]pyrimidines show promise in targeting kinases, with substituent position dictating selectivity (e.g., JAK1 vs. other kinases) .
Biological Activity
2-Chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant research findings.
- Molecular Formula : C8H10ClN3O
- Molecular Weight : 183.64 g/mol
- CAS Number : 1679381-63-5
The compound exhibits significant biological activity primarily through the inhibition of specific enzymes and pathways involved in cellular processes. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. This inhibition leads to a reduction in tetrahydrofolate levels, which is vital for DNA synthesis and repair.
Biological Targets
-
Dihydrofolate Reductase (DHFR) :
- Activity : The compound acts as a competitive inhibitor of DHFR.
- Implications : Inhibition of DHFR can lead to decreased proliferation of rapidly dividing cells, making it a potential candidate for cancer therapy.
-
Phosphoinositide 3-Kinase (PI3K) :
- Activity : Some derivatives have shown selectivity towards PI3Kδ, which is involved in various signaling pathways related to cell growth and survival.
- Implications : Targeting PI3Kδ may offer therapeutic benefits in autoimmune diseases and certain cancers.
In Vitro Studies
A series of in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance:
- HeLa Cells : The compound exhibited cytotoxic effects at micromolar concentrations.
- L929 Cells : Selective toxicity was noted, indicating potential for targeted cancer therapy.
Case Studies
-
Case Study on Cancer Cell Lines :
- A study evaluated the impact of the compound on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 15 µM.
- Mechanistic studies revealed apoptosis induction via the intrinsic pathway.
-
Autoimmune Disease Models :
- In animal models of autoimmune diseases like rheumatoid arthritis, administration of the compound led to significant reductions in inflammatory markers and joint swelling.
Data Tables
| Biological Target | Mechanism of Action | Effect |
|---|---|---|
| DHFR | Competitive Inhibition | Reduced DNA synthesis |
| PI3Kδ | Selective Inhibition | Modulated cell survival |
| Study Type | Cell Line/Model | IC50 (µM) | Observations |
|---|---|---|---|
| In Vitro | HeLa | 12 | Induced apoptosis |
| In Vitro | L929 | 14 | Selective cytotoxicity |
| Animal Model | Rheumatoid Arthritis | N/A | Reduced inflammation |
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Step | Patent Method (EP 3560985) | Alternative Route |
|---|---|---|
| Core Formation | Cyclization via formamidine | Multi-step alkylation |
| Chlorination Agent | POCl₃ | SOCl₂ |
| Yield Optimization | 65–72% | 55–68% |
How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Q. Basic Research Focus
- 1H/13C NMR : Key signals include:
- HRMS : Expected molecular ion [M+H]+ at m/z 228.053 (C₈H₁₀ClN₃O) .
- X-ray Crystallography : Cocrystal strategies (e.g., with 3,5-dimethylpyrazole) enhance purity verification .
What intermediates are critical in the synthesis of this compound, and how are they stabilized?
Q. Basic Research Focus
- 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol : Sensitive to hydrolysis; stored under inert gas .
- 7H-Pyrrolo[2,3-d]pyrimidin-4-ol : Prone to oxidation; requires anhydrous conditions .
- Chlorinated Intermediate : Reactivity with nucleophiles necessitates low-temperature handling .
How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Q. Advanced Research Focus
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Chlorination Temp | 0–5°C | +15% |
| Cyclization Time | 12–16 hours | +10% |
| Catalyst Loading | 5 mol% ZnCl₂ | +20% |
What advanced purification techniques are recommended for isolating high-purity 2-chloro-5,5-dimethylpyrrolo-pyrimidinone?
Q. Advanced Research Focus
- Cocrystallization : Use of 3,5-dimethylpyrazole forms stable cocrystals, enabling selective crystallization .
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves chlorinated byproducts .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity .
How should researchers address contradictions in synthetic methodologies reported across patents?
Q. Advanced Research Focus
- Comparative Analysis : Replicate methods from EP 3560985 and IN 2018/07 to assess yield, scalability, and impurity profiles.
- Mechanistic Studies : Use DFT calculations to evaluate energy barriers in competing pathways (e.g., chlorination vs. hydrolysis) .
- Validation via NMR : Track intermediates in real-time to identify divergent steps .
What biological relevance does this compound hold, particularly in kinase inhibition studies?
Q. Advanced Research Focus
- JAK Inhibitor Scaffold : The pyrrolo-pyrimidine core mimics ATP-binding motifs in kinases. Derivatives show IC₅₀ values <100 nM for JAK2 .
- Structure-Activity Relationship (SAR) : The 5,5-dimethyl group enhances metabolic stability, while chlorine improves target affinity .
Are there alternative synthetic strategies, such as multicomponent reactions, for derivatizing this scaffold?
Q. Advanced Research Focus
Q. Table 3: MCR Derivatives and Properties
| Derivative | Melting Point (°C) | Key Application |
|---|---|---|
| 6-Benzoyl-5-phenyl-25a | >300 (decomp.) | Kinase inhibitor lead |
| 5-(3-Iodophenyl)-25b | >300 (decomp.) | Radiolabeled probes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
